molecular formula C10H13NO B599655 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one CAS No. 80539-09-9

1-(4-Amino-2,5-dimethylphenyl)ethan-1-one

Cat. No.: B599655
CAS No.: 80539-09-9
M. Wt: 163.22
InChI Key: RXQJGDKYXGBWOJ-UHFFFAOYSA-N
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Description

1-(4-Amino-2,5-dimethylphenyl)ethan-1-one is an acetophenone derivative featuring an amino group at the para position (C4) and methyl groups at the ortho (C2) and meta (C5) positions of the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for azo compounds, dyes, and pharmaceutical precursors . Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol.

Properties

IUPAC Name

1-(4-amino-2,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-6-5-10(11)7(2)4-9(6)8(3)12/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQJGDKYXGBWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665900
Record name 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80539-09-9
Record name 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one typically involves the reaction of 4-amino-2,5-dimethylacetophenone with suitable reagents under controlled conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products: The major

Biological Activity

1-(4-Amino-2,5-dimethylphenyl)ethan-1-one, also known as 4-amino-2,5-dimethylacetophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one can be represented as follows:

C10H13NO\text{C}_{10}\text{H}_{13}\text{N}O

Antimicrobial Properties

Research has indicated that 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities are summarized in Table 1.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In animal models, it has shown a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at therapeutic doses. This suggests a potential role in treating inflammatory diseases.

The biological activity of 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : It could interact with specific receptors involved in inflammatory pathways, leading to reduced cytokine production.

Case Studies and Research Findings

Several studies have investigated the efficacy of 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one in various biological contexts:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited cytotoxic effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The IC50 values ranged from 0.1 to 0.5 μM, indicating potent activity compared to standard chemotherapeutics .
  • Neuroprotective Effects : Another research article highlighted the neuroprotective potential of this compound in models of oxidative stress. Treatment with the compound significantly reduced neuronal cell death and improved cognitive function in rodent models .
  • Antichlamydial Activity : Research has also explored its effectiveness against Chlamydia infections, showing selective inhibition of Chlamydia growth with minimal toxicity to host cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

1-(4-Amino-3,5-dimethylphenyl)ethanone (CAS 80539-08-8)
  • Substituents: Amino (C4), methyl (C3 and C5).
  • Molecular Weight : 163.22 g/mol.
  • Key Differences : The methyl groups at C3 and C5 create a symmetrical substitution pattern, reducing steric hindrance compared to the 2,5-dimethyl isomer. This symmetry may enhance crystallinity and stability in solid-state applications .
1-(2-Amino-4-methylphenyl)ethanone (CAS 2835-77-0)
  • Substituents: Amino (C2), methyl (C4).
  • Molecular Weight : 149.19 g/mol.
  • Key Differences: The amino group at C2 directs electrophilic substitution to the para position (C5), whereas the 4-amino isomer directs reactivity to ortho/para positions. This compound exhibits a lower similarity score (0.95) compared to the target molecule, highlighting the impact of substituent position on electronic properties .

Functional Group Variations

1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS 18992-80-8)
  • Substituents: Dimethylamino (C3).
  • Molecular Weight : 163.22 g/mol.
  • Key Differences: The dimethylamino group is bulkier and less basic than the primary amino group, reducing hydrogen-bonding capacity. This compound is widely used in pharmaceutical synthesis due to its enhanced lipophilicity and stability .
1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethan-1-one (Compound 13)
  • Substituents : Hydroxyl (C2, C4), methyl (C3, C5).
  • Molecular Weight : 194.23 g/mol.
  • Key Differences : Hydroxyl groups increase polarity and acidity (pKa ~8–10), enabling solubility in aqueous media. This compound is synthesized via Friedel-Crafts acylation and serves as a precursor in natural product synthesis .

Structural Analogues with Additional Functional Groups

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)ethan-1-one (CAS 339100-58-2)
  • Substituents : Hydroxyl (C4), methyl (C3, C5), phenylsulfonyl (C2).
  • Molecular Weight : 304.36 g/mol.
  • Key Differences : The phenylsulfonyl group introduces strong electron-withdrawing effects, altering reactivity toward nucleophilic attacks. This compound is explored in materials science for its redox-active properties .
1-[4-(tert-Butyl)phenyl]ethanone (CAS 943-27-1)
  • Substituents : tert-Butyl (C4).
  • Molecular Weight : 176.25 g/mol.
  • Key Differences : The bulky tert-butyl group enhances steric shielding, reducing ring reactivity. This compound is used in polymer stabilization and fragrance synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
1-(4-Amino-2,5-dimethylphenyl)ethan-1-one Not Available C₁₀H₁₃NO 163.22 NH₂ (C4), CH₃ (C2, C5) Azo dyes, pharmaceutical intermediates
1-(4-Amino-3,5-dimethylphenyl)ethanone 80539-08-8 C₁₀H₁₃NO 163.22 NH₂ (C4), CH₃ (C3, C5) Symmetric intermediates, crystallography
1-[3-(Dimethylamino)phenyl]ethan-1-one 18992-80-8 C₁₀H₁₃NO 163.22 N(CH₃)₂ (C3) Drug synthesis, agrochemicals
1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethan-1-one Not Available C₁₀H₁₂O₃ 194.23 OH (C2, C4), CH₃ (C3, C5) Natural product synthesis
1-(2-Amino-4-methylphenyl)ethanone 2835-77-0 C₉H₁₁NO 149.19 NH₂ (C2), CH₃ (C4) Specialty dyes, catalysis

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